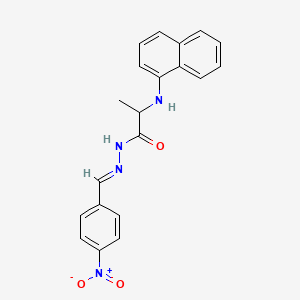![molecular formula C14H20BrNO B5850640 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine is a compound that belongs to the class of piperidine derivatives. It is commonly known as BRL-15572 and has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine is not fully understood. However, it is known to bind to the sigma-1 receptor with high affinity. This receptor is located in various regions of the brain and has been implicated in the regulation of various physiological processes. It has been proposed that binding of BRL-15572 to this receptor could modulate its activity and lead to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor and lead to downstream effects on various physiological processes. Studies have also shown that this compound has analgesic effects and could be used for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects and could be used for the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, the synthesis of this compound is relatively straightforward and can be performed using commonly available reagents. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine. One area of research is in the development of more potent and selective sigma-1 receptor ligands. This could lead to the development of new therapeutic agents for various neurological disorders. Another area of research is in the investigation of the downstream effects of sigma-1 receptor activation. This could provide insights into the role of this receptor in various physiological processes. Finally, more research is needed to investigate the potential toxicity of this compound and to develop safer derivatives for use in lab experiments.
Méthodes De Synthèse
The synthesis of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine involves the reaction of piperidine with 2-bromo-4-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-chloroethylamine hydrochloride to obtain the final compound. The synthesis of this compound has been reported in several scientific publications and is considered to be a reliable method.
Applications De Recherche Scientifique
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes including pain perception, mood, and cognition. It has been proposed that targeting this receptor with compounds such as BRL-15572 could have therapeutic potential for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLBVKZAMKPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)
![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)



![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)
![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)